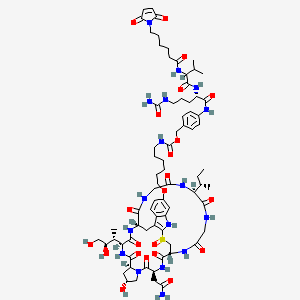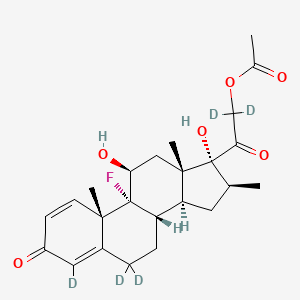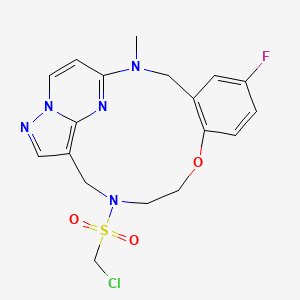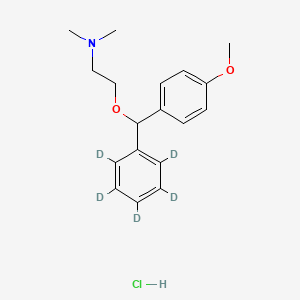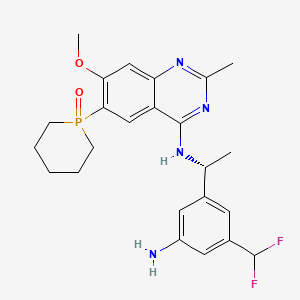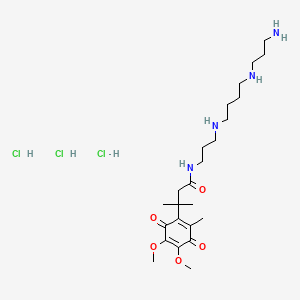
Cyclooctyne-O-amido-PEG2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyne-O-amido-PEG2-NHS ester is a highly versatile biomedical product extensively employed in the domains of bioconjugation and pharmaceutical transport. It acts as a reactive connector, facilitating the conjugation of amine-containing entities with biomolecular components. This compound is particularly valuable in targeted pharmaceutical transport frameworks, antibody-drug conjugates, and bioimaging technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG2-NHS ester involves multiple steps. Initially, cyclooctyne is reacted with a polyethylene glycol (PEG) derivative to form Cyclooctyne-O-amido-PEG2. This intermediate is then reacted with N-hydroxysuccinimide (NHS) ester to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyne-O-amido-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group . It can also participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Common Reagents and Conditions
Substitution Reactions: Typically involve amine-containing compounds under mild conditions.
Click Chemistry Reactions: Utilize azide-containing molecules and copper catalysts.
Major Products Formed
The major products formed from these reactions include various bioconjugates and drug conjugates, which are used in targeted drug delivery and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
Cyclooctyne-O-amido-PEG2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and bioimaging agents.
Wirkmechanismus
Cyclooctyne-O-amido-PEG2-NHS ester exerts its effects through its reactive NHS ester group, which readily forms covalent bonds with amine groups on biomolecules. This reactivity enables the efficient conjugation of therapeutic agents to antibodies or other targeting molecules. The molecular targets and pathways involved include the formation of stable amide bonds, which are crucial for the stability and efficacy of the resulting conjugates.
Vergleich Mit ähnlichen Verbindungen
Cyclooctyne-O-amido-PEG2-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both reactivity and stability. Similar compounds include:
Cyclooctyne-O-NHS ester: Lacks the polyethylene glycol spacer, making it less versatile.
Cyclooctyne-O-amido-PEG4-NHS ester: Contains a longer polyethylene glycol spacer, which can affect its reactivity and solubility.
This compound stands out due to its optimal balance of reactivity, stability, and solubility, making it highly suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C21H30N2O8 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H30N2O8/c24-18(16-30-17-6-4-2-1-3-5-7-17)22-11-13-29-15-14-28-12-10-21(27)31-23-19(25)8-9-20(23)26/h17H,1-4,6,8-16H2,(H,22,24) |
InChI-Schlüssel |
PLHRQGJSIULEHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


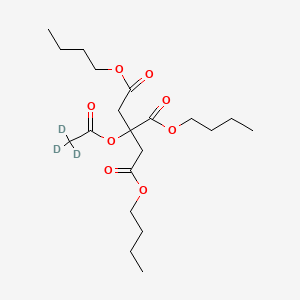
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
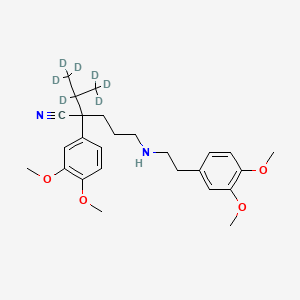
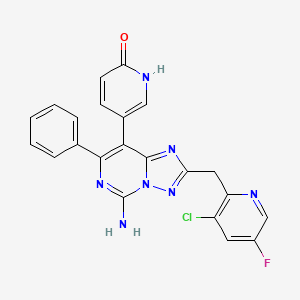
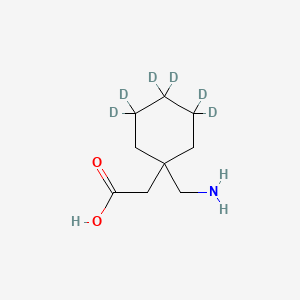
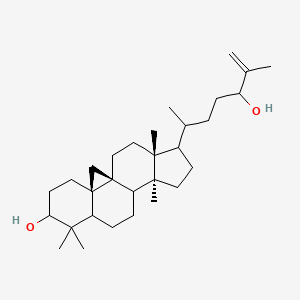
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
